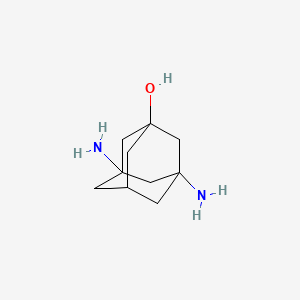

1,3-Diamino-5-adamantanol

Description

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

3,5-diaminoadamantan-1-ol |

InChI |

InChI=1S/C10H18N2O/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,13H,1-6,11-12H2 |

InChI Key |

AWLFXIYJMNYCRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

1,3-Diamino-5-adamantanol chemical structure and molecular weight

The following technical guide details the physicochemical profile, synthetic pathways, and structural characterization of 1,3-Diamino-5-adamantanol , a trifunctional adamantane derivative.

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

1,3-Diamino-5-adamantanol is a trifunctionalized derivative of the diamondoid hydrocarbon adamantane. Characterized by a rigid tricyclic cage with three bridgehead substituents—two amino groups (

In drug development, it functions as a hydrophilic pharmacophore, offering a unique polarity profile compared to lipophilic analogs like Memantine or Amantadine. Its trifunctionality also makes it a high-value cross-linker for synthesizing functionalized polyimides and star polymers requiring rigid geometric spacing.

Physicochemical Profile

The adamantane cage imposes strict steric constraints, preventing rotation around the bridgehead carbons. This rigidity translates to high thermal stability and defined spatial orientation of functional groups.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 3,5-Diaminoadamantan-1-ol | Also: 1,3-diamino-5-hydroxyadamantane |

| Molecular Formula | ||

| Molecular Weight | 182.26 g/mol | Calculated ( |

| Structure Type | Bridgehead substitution at 1, 3, 5 positions | |

| Predicted pKa | ~10.5 (Amine) | Basicity comparable to 1-adamantanamine |

| Solubility | Water, Methanol, DMSO | Hydroxyl group confers water solubility unlike parent adamantane |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency due to amine/hydroxyl combination |

Structural Visualization

The following diagram illustrates the connectivity of the molecule. The adamantane cage acts as a spacer, separating the nucleophilic amine groups from the polar hydroxyl moiety.

Caption: Schematic connectivity of 1,3-Diamino-5-adamantanol showing bridgehead substitutions.

Synthetic Pathways & Experimental Protocols

Direct functionalization of adamantane at three specific positions requires a sequential approach to avoid over-functionalization. The most robust pathway adapts the Ritter Reaction logic used for 1,3-diaminoadamantane synthesis, starting from a hydroxylated precursor to ensure the C5 position is protected or established early.

Pathway Logic: The "Bromination-Ritter" Route

This protocol leverages the stability of the adamantyl carbocation.

-

Precursor: 1-Adamantanol (commercially available).

-

Bromination: Electrophilic substitution to install leaving groups at C3 and C5.

-

Ritter Reaction: Substitution of Bromine with Acetamide/Urea via a carbocation intermediate.

-

Hydrolysis: Deprotection to yield the free amine.

Caption: Synthetic workflow from 1-Adamantanol to 1,3-Diamino-5-adamantanol.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for 1,3-diaminoadamantane synthesis [1][2].

Step 1: Synthesis of 1,3-Dibromo-5-adamantanol

Rationale: Direct bromination of 1-adamantanol targets the remaining bridgehead carbons (C3, C5, C7). Conditions must be controlled to prevent tri-bromination.

-

Reagents: 1-Adamantanol (10 mmol), Bromine (

, excess), Iron powder (catalytic). -

Procedure:

-

Dissolve 1-adamantanol in

. -

Add catalytic Iron powder.

-

Add

dropwise at -

Quench with saturated

(sodium bisulfite) to remove excess bromine. -

Extract with chloroform, dry over

, and concentrate. -

Purification: Recrystallization from methanol to isolate the dibromo-alcohol isomer.[1]

-

Step 2: Ritter Reaction (Amination)

Rationale: Bromine atoms on the adamantane cage are difficult to displace via

-

Reagents: 1,3-Dibromo-5-adamantanol (from Step 1), Urea (4 eq), TFA (excess), Diphenyl ether (solvent).

-

Procedure:

Step 3: Hydrolysis to Free Amine

-

Reagents: 20% NaOH (aq), Ethanol.

-

Procedure:

-

Treat the intermediate from Step 2 with NaOH/Ethanol.

-

Reflux for 12 hours to cleave the urea linkage.

-

Workup: Acidify with HCl to remove impurities, then basify to pH > 12 to precipitate the diamine.

-

Extract with n-Butanol or

. -

Final Product: 1,3-Diamino-5-adamantanol.

-

Structural Characterization

Validation of the structure relies on Nuclear Magnetic Resonance (NMR) to confirm the

NMR Interpretation ( and )

| Nucleus | Signal Region | Assignment & Interpretation |

| Methylene protons ( | ||

| Bridgehead Proton (H7): The single methine proton at position 7 appears as a broad singlet. | ||

| Exchangeable Protons: Broad signals for | ||

| Methylene carbons ( | ||

| Aminated Bridgeheads ( | ||

| Hydroxylated Bridgehead ( |

Key Diagnostic: The loss of symmetry compared to adamantane results in splitting of the methylene signals. The presence of two distinct quaternary carbon environments (C-N vs C-O) in the

Pharmaceutical & Industrial Applications[4][5][7]

NMDA Receptor Antagonism

Like its analogs Memantine and Amantadine, 1,3-diamino-5-adamantanol possesses the lipophilic cage required to block the ion channel of the NMDA receptor. However, the 5-hydroxyl group introduces hydrophilicity, potentially altering:

-

Blood-Brain Barrier (BBB) Penetration: Reduced lipophilicity may lower CNS side effects compared to Memantine [3].

-

Off-Target Effects: The hydroxyl group provides a handle for further conjugation (e.g., prodrug design).

Polymer Cross-Linking

In materials science, this compound acts as a rigid, trifunctional monomer.

-

Polyimides: Reaction of the diamine groups with dianhydrides, while leaving the hydroxyl group free for post-polymerization functionalization.

-

Star Polymers: The

geometry allows it to serve as a core for growing three polymer arms, creating star-shaped architectures with high thermal stability.

References

-

Zhu, H., Guo, J., & Yang, C. (2011).[2][1] Synthesis and Characterization of 1,3-Diaminoadamantane. Asian Journal of Chemistry, 24(3), 1075-1078. Link

-

Zhu, H., & Zhong, X.[4] (2013).[4] Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane.[3][4][2] Asian Journal of Chemistry, 25(6). Link

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. Link

-

PubChem. (n.d.). 1,3-Adamantanediol (Structural Analog Data). National Library of Medicine. Link

Sources

Physicochemical properties of 1,3-Diamino-5-adamantanol

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Diamino-5-adamantanol

Abstract

1,3-Diamino-5-adamantanol is a trifunctionalized adamantane derivative of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional cage structure, combined with the strategic placement of two primary amine groups and a tertiary alcohol, imparts a unique set of physicochemical properties that are critical for its application, particularly in drug development.[1][2][3] The adamantane scaffold is a well-established privileged structure, known for enhancing the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs).[1][4][5] This guide provides a comprehensive technical framework for the characterization of 1,3-Diamino-5-adamantanol. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides detailed, field-proven protocols for determining its core physicochemical properties. While extensive public data on this specific molecule is limited, this document establishes a robust methodological approach based on analogous compounds and standard API characterization procedures.[6][7][8]

Introduction: The Strategic Value of the Adamantane Scaffold

The adamantane moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is often described as a "lipophilic bullet" in medicinal chemistry.[1] Its incorporation into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[3][4]

-

Enhanced Lipophilicity: The bulky, non-polar cage structure significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[5]

-

Metabolic Stability: The carbon atoms of the adamantane cage are sterically hindered and lack easily abstractable protons, making the scaffold highly resistant to metabolic degradation by cytochrome P450 enzymes.

-

Rigid Conformational Control: Unlike flexible alkyl chains, the adamantane cage acts as a rigid anchor, locking substituents into precise spatial orientations. This is invaluable for optimizing interactions with biological targets like ion channels and enzymes.[5]

1,3-Diamino-5-adamantanol combines these core adamantane features with three functional groups, creating a versatile building block. The two amino groups at bridgehead positions offer sites for salt formation or covalent modification, while the hydroxyl group provides an additional point for derivatization and can influence hydrogen bonding and solubility.

Core Physicochemical Properties: A Predictive Summary

A thorough understanding of an API's physicochemical properties is the bedrock of successful formulation and drug development.[8] The following table summarizes the key properties of 1,3-Diamino-5-adamantanol and the standard techniques for their determination. Expected values are inferred from structurally related compounds like 1,3-adamantanediol and other aminoadamantanes.

| Property | Description | Expected Characteristics | Standard Determination Method |

| Molecular Formula | C₁₀H₁₈N₂O | - | Mass Spectrometry |

| Molecular Weight | 182.26 g/mol | - | Mass Spectrometry |

| Appearance | - | Expected to be a white to off-white crystalline solid.[9] | Visual Inspection |

| Melting Point (Mp) | Temperature of solid-to-liquid phase transition. | High, likely >250 °C, due to the rigid, symmetrical structure and hydrogen bonding capabilities.[10] | Differential Scanning Calorimetry (DSC) |

| Solubility | Ability to dissolve in a solvent system. | Poorly soluble in water at neutral pH; soluble in acidic aqueous solutions and polar organic solvents.[9][11] | Kinetic & Thermodynamic Solubility Assays |

| Acidity/Basicity (pKa) | Ionization constants of the functional groups. | Two basic pKa values for the amino groups (pKa₁ ~9-10, pKa₂ ~7-8) and one weakly acidic pKa for the hydroxyl group. | Potentiometric Titration, UV-Vis Spectroscopy |

| Lipophilicity (LogP/LogD) | Partition coefficient between octanol and water. | Moderately lipophilic. LogP will be pH-independent, while LogD will decrease significantly at pH < pKa of the amines. | Shake-Flask Method, HPLC |

Experimental Workflows for Physicochemical Characterization

The following sections detail the rationale and step-by-step protocols for quantifying the critical physicochemical parameters of 1,3-Diamino-5-adamantanol.

Workflow for Comprehensive API Characterization

A logical, structured approach is essential for characterizing any new chemical entity. The workflow begins with fundamental identity confirmation and proceeds through the key physical and chemical properties that dictate its behavior in a pharmaceutical context.

Caption: A generalized workflow for the physicochemical characterization of a new API.

Melting Point and Thermal Behavior

Causality: The melting point is a critical indicator of purity and lattice energy. For adamantane derivatives, which are highly symmetrical, a sharp, high melting point is expected.[11] Differential Scanning Calorimetry (DSC) is the gold standard as it provides not only the melting point but also information on phase transitions, decomposition, and polymorphism.[6][12]

Protocol 3.2.1: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of 1,3-Diamino-5-adamantanol into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C). Use an inert nitrogen purge gas (20-50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is indicative of sample purity.

Solubility Profile

Causality: Solubility is paramount for bioavailability. The molecule's structure suggests amphiphilic behavior: the amino and hydroxyl groups can engage in hydrogen bonding with polar solvents, while the hydrocarbon cage favors non-polar environments. The basicity of the amino groups dictates that aqueous solubility will be highly pH-dependent; protonation at low pH will form soluble salts.

Protocol 3.3.1: Kinetic Solubility Assessment (Shake-Flask Method)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Solvent Plate: Dispense the desired aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) into a 96-well microplate.

-

Compound Addition: Add a small aliquot of the DMSO stock solution to each well to reach a target concentration (e.g., 200 µM).

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 18-24 hours) to allow the system to reach equilibrium.

-

Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS. The measured concentration is the thermodynamic solubility at that pH.

Acid-Base Properties (pKa)

Causality: The pKa values govern the ionization state of a molecule at a given pH. This impacts solubility, lipophilicity (LogD), receptor binding, and membrane permeability. 1,3-Diamino-5-adamantanol has two basic amino groups that will be protonated at physiological pH, significantly influencing its properties. Potentiometric titration is a direct and reliable method for pKa determination.

Protocol 3.4.1: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or acetonitrile) to ensure solubility throughout the titration.

-

Titration Setup: Use an autotitrator equipped with a calibrated pH electrode.

-

Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the amino groups.

-

Basification: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the inflection points of the titration curve or by using specialized software to calculate the half-equivalence points. The two pKa values will correspond to the deprotonation of the two ammonium groups.

Spectroscopic and Structural Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the chemical structure. Due to the molecule's symmetry, the NMR spectra are expected to be relatively simple and highly informative.[13][14]

-

¹H NMR: The spectrum will show distinct signals for the protons on the adamantane cage. Protons closer to the electron-withdrawing amino and hydroxyl groups will be shifted downfield. The symmetry of the 1,3,5-substitution pattern will lead to specific signal multiplicities and integrations.

-

¹³C NMR: The spectrum will show distinct signals for the different carbon environments within the rigid cage. The carbons bearing the amino and hydroxyl groups (C1, C3, C5) will be significantly shifted downfield compared to the other bridgehead (C7) and methylene carbons (C2, C4, etc.).[13][15]

Protocol 4.1.1: Standard NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid, or CD₃OD). DMSO-d₆ is often a good choice as it can solubilize the compound and allows for the observation of exchangeable N-H and O-H protons.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Assign all proton and carbon signals using the combination of 1D and 2D NMR data. The correlations observed in HSQC and HMBC spectra are critical for unambiguous assignment of the quaternary carbons and confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

-

Expected Peaks:

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: Two sharp-to-medium peaks around 3300-3500 cm⁻¹ for the primary amine symmetric and asymmetric stretches.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹) characteristic of the adamantane cage C-H bonds.

-

N-H Bend: A band around 1590-1650 cm⁻¹.

-

C-O Stretch: A band around 1000-1200 cm⁻¹.

-

Implications for Drug Development

The interplay of the physicochemical properties of 1,3-Diamino-5-adamantanol directly informs its potential and challenges in a drug development context.

Caption: Interplay of physicochemical properties and their impact on drug development.

-

Formulation: The presence of two basic amino groups makes salt formation an excellent strategy to overcome the poor aqueous solubility of the freebase. The choice of counter-ion will be critical and can be guided by the pKa values.

-

Absorption and Distribution: The molecule's LogD at physiological pH (primarily driven by its pKa) will be a key determinant of its absorption and distribution characteristics. The inherent lipophilicity of the adamantane cage suggests good potential for membrane permeability, but this will be modulated by the ionization state.[5]

-

Structure-Activity Relationship (SAR): This molecule is an ideal scaffold for SAR studies. The two primary amines and one hydroxyl group can be selectively functionalized to explore the chemical space around a biological target, while the rigid core maintains the orientation of these substituents.

Conclusion

1,3-Diamino-5-adamantanol is a molecule with significant synthetic potential, underpinned by a unique combination of structural rigidity, lipophilicity, and functional group diversity. A comprehensive characterization of its physicochemical properties, as outlined in this guide, is not merely an academic exercise but a critical prerequisite for its successful application in drug discovery and materials science. By employing the detailed experimental protocols and understanding the causal relationships between structure and properties, researchers can effectively harness the potential of this versatile adamantane derivative.

References

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. (Source: Benchchem)

- Adamantane – A Lead Structure for Drugs in Clinical Practice. (Source: Bentham Science Publishers)

- Adamantane in Drug Delivery Systems and Surface Recognition. (Source: NIH)

- Unlocking therapeutic potential: the role of adamantane in drug discovery. (Source: ConnectSci)

- API Characterization. (Source: NETZSCH Analyzing & Testing)

- API Physical Characteristics Testing. (Source: Protheragen)

- Physical and Chemical Characteriz

- 1,3-Adamantanediol Properties. (Source: Google Shopping)

- Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophiliz

- Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline M

- 1,3-Adamantanediol Chemical and Physical Properties. (Source: NIH)

- Synthesis and Characterization of 1,3-Diaminoadamantane. (Source: Google Scholar)

- Octadecanal Compound Properties. (Source: CAS Common Chemistry)

- 1,3-Adamantanediol Properties. (Source: Haihang Industry)

- Synthesis and Characterization of 1,3-Diaminoadamantane.

- 1,3-Adamantanediol Formula. (Source: Echemi)

- n-Dodecane reference substance for gas chrom

- N,N-Dipropylcyclohexanamine. (Source: NIH)

- Practical and Scalable Synthesis of 1,3-Adamantanediol.

- Adamantane Physical properties. (Source: Wikipedia)

- Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment. (Source: MDPI)

- 4-Phenyl-cyclohexanecarboxylic acid Chemical and Physical Properties. (Source: NIH)

- 13C NMR spectra of adamantane deriv

- Showing Compound Nonadecane (FDB012627). (Source: FooDB)

- Process for producing 1,3-adamantanediol.

-

Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[7]uril. (Source: Supporting Information)

- 1H and 13C NMR spectra data of compound 1.

- A Comparative Analysis of Experimental and Computational NMR Spectra of Adamantanone. (Source: Benchchem)

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. API Physical Characteristics Testing - Protheragen [protheragen.ai]

- 8. labinsights.nl [labinsights.nl]

- 9. 1,3-Adamantanediol [zhongbangxcl.com]

- 10. echemi.com [echemi.com]

- 11. Adamantane - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. kbfi.ee [kbfi.ee]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

Solubility Profile of 1,3-Diamino-5-adamantanol in Organic Solvents: A Predictive and Methodological Guide

An In-Depth Technical Guide

Abstract

The adamantane scaffold is a privileged structure in medicinal chemistry, valued for its rigid, lipophilic nature that can enhance the pharmacological properties of drug candidates.[1][2] This guide focuses on 1,3-Diamino-5-adamantanol, a multifunctionalized derivative whose solubility is critical for its synthesis, purification, formulation, and biological screening. Due to the absence of specific public data on this compound, this whitepaper provides a theoretically grounded prediction of its solubility profile across a range of common organic solvents. We analyze the molecule's unique structure—a hydrophobic cage functionalized with two primary amine groups and a tertiary alcohol—to forecast its behavior in polar protic, polar aprotic, and nonpolar systems. Furthermore, this guide presents a comprehensive, field-proven experimental protocol based on the isothermal shake-flask method for the precise determination of its thermodynamic solubility, serving as a practical tool for researchers in drug discovery and development.

The Structural Rationale for a Complex Solubility Profile

The adamantane cage, the smallest unit of a diamond's crystal lattice, offers a unique three-dimensional and stress-free hydrocarbon framework.[3] Its introduction into drug molecules often serves to increase lipophilicity, thereby improving pharmacokinetic properties.[4] However, the solubility of functionalized adamantanes is not solely dictated by this lipophilic core. The nature, number, and position of substituents play a decisive role.

1,3-Diamino-5-adamantanol presents a fascinating case study in solubility. Its structure combines:

-

A Lipophilic Core: The rigid C₁₀H₁₃ cage is inherently nonpolar and hydrophobic.

-

Hydrogen-Bonding Moieties: The presence of two primary amine (-NH₂) groups and one tertiary hydroxyl (-OH) group introduces significant polarity. These groups can act as both hydrogen bond donors and acceptors, predisposing the molecule to interactions with polar solvents.

This duality suggests a complex solubility profile. The molecule is amphiphilic in nature, with distinct polar and nonpolar regions. Therefore, its optimal solvation will depend on a solvent's ability to accommodate both the hydrophobic surface of the cage and the hydrogen-bonding requirements of the functional groups.

Predicting Solubility: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" provides the foundational logic for predicting solubility. A solute's ability to dissolve in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For 1,3-Diamino-5-adamantanol, these interactions are dominated by hydrogen bonding and van der Waals forces.

Caption: Intermolecular forces governing solubility.

Based on this structural analysis, we predict the following solubility behavior:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents can engage in extensive hydrogen bonding with the two amine groups and the hydroxyl group. The energy gained from these strong interactions is likely sufficient to overcome the crystal lattice energy of the solid solute and solvate the nonpolar cage. The known high solubility of 1-adamantanamine hydrochloride in water and ethanol supports this prediction.[5][6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to high solubility is predicted. These solvents possess high dielectric constants and are effective hydrogen bond acceptors.[7] While they cannot donate hydrogen bonds, they can effectively solvate the polar -NH₂ and -OH groups. The solubility of 1-adamantanamine hydrochloride in DMF and N,N-dimethylacetamide (DMAC) further suggests that such solvents are capable of solvating functionalized adamantanes.[8]

-

"Borderline" Solvents (e.g., THF, Dichloromethane): Low to moderate solubility is likely. These solvents have lower dielectric constants and weaker hydrogen bonding capabilities.[9] They may offer some solvation for the adamantane cage but will be less effective at solvating the highly polar functional groups, leading to limited overall solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor to negligible solubility is expected. These solvents primarily interact through weak van der Waals forces. They cannot effectively solvate the polar amine and hydroxyl groups, making it energetically unfavorable to break the strong intermolecular hydrogen bonds in the solid solute. 1-aminoadamantane is noted to be less soluble in non-polar solvents, a trend that would be amplified by the additional polar groups on 1,3-Diamino-5-adamantanol.[10]

Table 1: Predicted Solubility Profile and Solvent Properties

| Solvent Class | Example Solvent | Dielectric Constant (ε)[11][12] | Predicted Solubility | Primary Rationale |

| Polar Protic | Methanol | 32.7 | High | Strong H-bond donor/acceptor capability. |

| Ethanol | 24.6 | High | Strong H-bond donor/acceptor capability. | |

| Water | 80.1 | Moderate to High | Excellent H-bonding, but high polarity may struggle to solvate the nonpolar cage. | |

| Polar Aprotic | DMSO | 46.7 | High | High dielectric constant, strong H-bond acceptor. |

| DMF | 36.7 | High | High dielectric constant, strong H-bond acceptor. | |

| Acetonitrile | 37.5 | Moderate | High dielectric constant, weaker H-bond acceptor than DMSO/DMF. | |

| Borderline | THF | 7.6 | Low to Moderate | Moderate polarity, limited H-bonding. |

| Dichloromethane | 8.9 | Low | Moderate polarity, no H-bonding capability. | |

| Nonpolar | Toluene | 2.4 | Poor | Cannot solvate polar functional groups. |

| Hexane | 1.9 | Poor | Cannot solvate polar functional groups. |

Gold Standard Protocol: Isothermal Shake-Flask Solubility Determination

To move from prediction to definitive data, a robust experimental method is required. The isothermal shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[13][14] Its strength lies in allowing the system to reach a true equilibrium between the solid and liquid phases, providing a reliable and reproducible measurement.

Causality Behind Experimental Choices

-

Why Isothermal? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance) is critical for data consistency and relevance.[15]

-

Why Excess Solid? The presence of undissolved solid material is essential to ensure that the solution is truly saturated at equilibrium. This provides a self-validating system; as long as the solid phase remains, the concentration in the supernatant represents the solubility limit.[13]

-

Why 24-72 Hours? Reaching equilibrium is not instantaneous, especially for complex molecules or those that may undergo polymorphic transformations. An extended agitation period of 24 to 72 hours is a standard practice to ensure the system has stabilized.[14]

-

Why Centrifugation and Filtration? Accurate quantification requires a supernatant completely free of undissolved solid particles. A two-step process of centrifugation to pellet the bulk of the solid followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) provides the cleanest sample for analysis.[14]

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Experimental Methodology

-

Materials:

-

1,3-Diamino-5-adamantanol (solid, purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Calibrated analytical balance

-

Volumetric pipettes

-

Constant temperature orbital shaker or water bath

-

Benchtop centrifuge

-

Syringes and 0.22 µm PVDF syringe filters

-

-

Procedure:

-

Preparation: Add an excess amount of solid 1,3-Diamino-5-adamantanol (e.g., 5-10 mg, enough to ensure solid remains after equilibration) to a tared 2 mL glass vial. Record the exact mass.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the chosen solvent into the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for 48 hours. Visually confirm the presence of undissolved solid.

-

Phase Separation: Remove the vial and allow it to stand for 30 minutes for the solid to settle. Centrifuge the vial at 10,000 x g for 10 minutes to pellet the remaining solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe, avoiding disturbance of the solid pellet.

-

Filtration: Attach a 0.22 µm PVDF syringe filter and discard the first ~100 µL to saturate any binding sites on the filter membrane. Collect the subsequent filtrate into a clean analysis vial.

-

Quantification: Prepare a series of dilutions of the filtrate. Analyze the concentration of 1,3-Diamino-5-adamantanol using a pre-validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

-

Conclusion

1,3-Diamino-5-adamantanol is a molecule of significant interest, characterized by a structural dichotomy between its lipophilic cage and multiple polar functional groups. This guide establishes a strong theoretical prediction that the compound will exhibit high solubility in polar solvents (both protic and aprotic) and poor solubility in nonpolar media. To validate this hypothesis and generate the precise data required for drug development, we have provided a detailed, best-practice protocol for solubility determination using the isothermal shake-flask method. This combination of predictive analysis and rigorous experimental guidance equips researchers with the necessary framework to fully characterize the solubility profile of this and other complex adamantane derivatives.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. (URL: [Link])

-

Jászai, J., & Fülöp, F. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 313. (URL: [Link])

-

Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. (URL: [Link])

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. (URL: [Link])

-

Spilovska, K., Zidek, M., & Nepovimova, E. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Pharmaceutical Design, 22(34). (URL: [Link])

-

Unknown Author. (n.d.). solubility experimental methods.pptx. (URL: [Link])

-

Wikipedia. (n.d.). Adamantane. Wikipedia. (URL: [Link])

-

Solubility of Things. (n.d.). 1-Adamantylamine. Solubility of Things. (URL: [Link])

-

Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (URL: [Link])

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (URL: [Link])

-

ReAgent. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. ReAgent. (URL: [Link])

-

Hansford, D. (n.d.). Solvent Physical Properties. University of South Florida. (URL: [Link])

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (URL: [Link])

-

Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid. (URL: [Link])

-

Tu, Y., Yi, Z., & Song, S. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 34(1). (URL: [Link])

-

Yi, Z., et al. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Semantic Scholar. (URL: [Link])

-

Abraham, M. H., Acree, W. E., & Liu, X. (2020). Descriptors for adamantane and some of its derivatives. Journal Pre-proof. (URL: [Link])

-

Tu, Y., et al. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. SciELO. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). 1,3-Adamantanediol. PubChem. (URL: [Link])

-

Li, J., et al. (2024). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega. (URL: [Link])

- Google Patents. (n.d.). Process for producing 1,3-adamantanediol. (URL: )

Sources

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. www1.chem.umn.edu [www1.chem.umn.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Solvent Physical Properties [people.chem.umass.edu]

- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. raytor.com [raytor.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

History and Discovery of Adamantane-Based Diamino Alcohols: From Ethambutol to SQ109 and Beyond

The following in-depth technical guide details the history, chemistry, and pharmacological evolution of adamantane-based diamino alcohols and their derivatives.

Executive Summary

The discovery of adamantane-based diamino alcohols and diamines represents a pivotal shift in antitubercular drug design. Originating from the scaffold of Ethambutol (EMB) —a classic diamino alcohol—researchers sought to overcome resistance and toxicity by incorporating the lipophilic adamantane cage. This structural evolution transformed the hydrophilic EMB core into amphiphilic, membrane-active agents. The most successful result of this campaign is SQ109 , a 1,2-ethylenediamine that, while structurally distinct from "alcohols," shares the same lineage. This guide explores the transition from simple amino alcohols to complex adamantyl-diamines, detailing their synthesis, mechanism of action (MmpL3 inhibition), and clinical status.

Historical Evolution & Chemical Lineage[1]

The Progenitor: Ethambutol (EMB)

In the 1960s, Lederle Laboratories discovered Ethambutol (

The Adamantane "Bullet" Concept

In the late 1990s and early 2000s, a team led by Dr. Marina Protopopova (NIH/Sequella) hypothesized that increasing the lipophilicity of the ethylenediamine core would improve membrane penetration and potency. They turned to adamantane (tricyclo[3.3.1.1

The Combinatorial Library & Discovery of SQ109

Using a solid-phase combinatorial approach, the team synthesized ~63,000 analogs based on the EMB diamine core.[1] They replaced the hydroxy-butyl groups with various lipophilic moieties.

-

The Hit: Compound SQ109 (

-geranyl- -

Structural Shift: Unlike EMB, SQ109 lacks the alcohol hydroxyl groups, technically classifying it as a diamine. However, it is frequently categorized alongside "adamantane amino alcohols" in literature due to its synthetic origin and the existence of active metabolites/analogs that retain hydroxyl groups (adamantanols).

Synthesis & Production Protocols

Synthesis Logic

The synthesis of adamantane-based diamines requires precise control to prevent over-alkylation (poly-alkylation) of the nitrogen atoms. While early libraries used solid-phase resin (Rink acid), large-scale production utilizes solution-phase reductive amination or acylation-reduction sequences.

Protocol: Solution-Phase Synthesis of SQ109

This protocol is based on the optimized "Acylation-Reduction" route, which offers higher selectivity than direct alkylation.

Reagents:

-

2-Adamantanone[3]

-

Ethylenediamine (excess)

-

Chloroacetyl chloride[2]

-

Lithium Aluminum Hydride (LiAlH

) / Trimethylsilyl chloride (TMSCl)

Step-by-Step Methodology:

-

Formation of the Adamantyl-Amine Precursor:

-

Acylation (Linker Formation):

-

Alternative Route (High Purity): React Geranylamine with chloroacetyl chloride to form

-geranyl-2-chloroacetamide. -

Then, react this intermediate with 2-adamantanamine.[2] This forms the internal amide bond:

-geranyl-

-

-

Amide Reduction (The Critical Step):

-

Reagent: LiAlH

activated with TMSCl in anhydrous THF. -

Procedure: Cool THF solution of the glycinamide to 0°C. Add LiAlH

/TMSCl dropwise. Reflux for 2-4 hours. -

Quench: Fieser workup (Water, 15% NaOH, Water).

-

Purification: Flash chromatography (DCM/MeOH/NH

OH).

-

-

Salt Formation:

-

Dissolve the free base oil in ether/ethanol and treat with tartaric acid or HCl to generate the stable salt form for biological testing.

-

Visualization: Synthesis Pathway

Caption: Convergent synthesis of SQ109 via amide reduction to ensure regio-specificity.

Mechanism of Action (MOA)

Unlike its parent Ethambutol, adamantane-based diamines do not primarily target arabinosyltransferases. Instead, they exhibit a dual mechanism that makes them effective against MDR-TB (Multidrug-Resistant TB).

Primary Target: MmpL3 Inhibition

MmpL3 (Mycobacterial membrane protein Large 3) is an essential transmembrane transporter responsible for shuttling Trehalose Monomycolate (TMM) from the cytoplasm to the periplasm.[6][7][8]

-

Binding: SQ109 binds to the proton translocation channel of MmpL3.[9]

-

Effect: This blockade prevents the flip of TMM across the inner membrane.

-

Consequence: TMM accumulates intracellularly, and the cell wall lacks Trehalose Dimycolate (TDM), leading to structural collapse and cell lysis.

Secondary Mechanism: Uncoupling Activity

Due to the lipophilic adamantane head and the geranyl tail, these molecules act as protonophores .

-

They insert into the mycobacterial membrane.

-

They dissipate the Proton Motive Force (PMF) (

). -

This collapses the transmembrane potential (

) and pH gradient (

Visualization: MmpL3 Inhibition & PMF Collapse

Caption: Dual MOA: Direct inhibition of MmpL3 transporter and dissipation of membrane potential.

Structure-Activity Relationship (SAR) Data

The transition from "Alcohol" to "Diamine" was driven by SAR studies showing that the hydroxyl group was not essential for MmpL3 inhibition, but lipophilicity was critical.

| Feature | Ethambutol (EMB) | SQ109 | Adamantanol Analogs (Newer) |

| Core Structure | Ethylenediamine | Ethylenediamine | Ethylenediamine / Indoleamide |

| Side Chain 1 | 1-Hydroxy-2-butyl | Geranyl (Isoprenoid) | Adamantane + Polar Linker |

| Side Chain 2 | 1-Hydroxy-2-butyl | 2-Adamantyl | 3-Hydroxy-1-adamantyl |

| Lipophilicity (cLogP) | ~0.1 (Hydrophilic) | ~5.8 (Highly Lipophilic) | 3.0 - 4.5 (Optimized) |

| Target | EmbA/B/C | MmpL3 / PMF | MmpL3 |

| MIC (Mtb H37Rv) | 2.0 - 4.0 µg/mL | 0.78 µg/mL | 0.01 - 1.0 µg/mL |

| Bactericidal? | Bacteriostatic | Bactericidal | Bactericidal |

Key Insight: The adamantane cage provides the "anchor" into the lipid bilayer, while the second amine (often geranylated) mimics the isoprenoid chains of mycobacterial lipids, tricking the MmpL3 transporter. Newer "Adamantanol" derivatives attempt to lower the extreme lipophilicity of SQ109 to improve solubility while retaining potency.

References

-

Protopopova, M., et al. (2005).[10] "Identification of a new antitubercular drug candidate, SQ109, from a combinatorial library of 1,2-ethylenediamines." Journal of Antimicrobial Chemotherapy. Link

-

Tahlan, K., et al. (2012). "SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[5][8] Link

-

Li, W., et al. (2014). "New insights into the mechanism of action of SQ109: a multi-target antitubercular drug." Nature Scientific Reports. Link

-

Alsayed, S.S., et al. (2021).[3] "Design, synthesis and antimycobacterial evaluation of novel adamantane and adamantanol analogues effective against drug-resistant tuberculosis." Bioorganic Chemistry. Link

-

Jia, L., et al. (2005). "Pharmacokinetics and Tissue Distribution of SQ109, a Novel Antitubercular Agent, in Mice." Antimicrobial Agents and Chemotherapy.[5][8] Link

Sources

- 1. Combinatorial lead optimization of [1,2]-diamines based on ethambutol as potential antituberculosis preclinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Drug therapy of experimental tuberculosis (TB): improved outcome by combining SQ109, a new diamine antibiotic, with existing TB drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

1,3-Diamino-5-adamantanol CAS number and IUPAC nomenclature

The following technical guide details the chemical identity, physicochemical properties, synthetic pathways, and applications of 1,3-Diamino-5-adamantanol.

Abstract

1,3-Diamino-5-adamantanol (IUPAC: 3,5-diaminotricyclo[3.3.1.1^{3,7}]decan-1-ol) is a trifunctional adamantane derivative characterized by a rigid, diamondoid cage structure substituted at three bridgehead positions.[1] Possessing two primary amine groups and one hydroxyl group, this molecule serves as a critical intermediate in the synthesis of advanced pharmaceutical agents (including Vildagliptin analogs and NMDA receptor antagonists) and as a cross-linking monomer for high-performance polyimides and polyurethanes. This guide provides a comprehensive analysis of its nomenclature, synthesis, and chemical behavior.

Part 1: Identity & Nomenclature

The adamantane cage possesses four equivalent bridgehead positions (1, 3, 5, 7).[2] Substitution at three of these positions breaks the high symmetry (

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]

| Parameter | Details |

| Common Name | 1,3-Diamino-5-adamantanol |

| Systematic IUPAC Name | 3,5-Diaminotricyclo[3.3.1.1^{3,7}]decan-1-ol |

| Alternative Names | 3,5-Diamino-1-hydroxyadamantane; 5-Hydroxy-1,3-adamantanediamine |

| CAS Number | Rare/Specialized Intermediate (Often cited as Vildagliptin Impurity 114 or related to CAS 1382839-19-1 isomer) |

| Molecular Formula | C |

| Molecular Weight | 182.27 g/mol |

| SMILES | NC12CC3(O)CC(N)(C1)C(C2)C3 |

| InChI Key | (Predicted) Specific isomer keys vary by substitution pattern |

Note on CAS Registry: While mono-amino (CAS 702-82-9) and di-hydroxyl (CAS 5001-18-3) analogs are commodity chemicals, 1,3-diamino-5-adamantanol is typically generated in situ or isolated as a specific impurity/intermediate in pharmaceutical manufacturing. It is frequently referenced in patent literature regarding Vildagliptin and Memantine derivatives.[3]

Part 2: Physicochemical Profile

The presence of both hydrogen-bond donors (amines, hydroxyl) and the lipophilic adamantane core gives this molecule unique amphiphilic properties.

| Property | Value / Characteristic | Causality & Implication |

| Physical State | White to off-white crystalline solid | High symmetry and H-bonding network lead to efficient crystal packing. |

| Melting Point | > 250 °C (Decomposes) | Typical of amino-adamantanes; sublimation may occur before melting.[4] |

| Solubility | Soluble in DMSO, MeOH, dilute acid; Insoluble in Hexane | The polar amine/hydroxyl groups dominate surface interactions, overcoming the lipophilic cage. |

| pKa (Amines) | ~10.5 - 10.8 | Bridgehead amines are highly basic due to the electron-donating inductive effect of the adamantyl cage. |

| pKa (Hydroxyl) | ~16-17 | Tertiary alcohol character; sterically hindered, making it less acidic than typical alcohols. |

| LogP | ~0.5 - 1.2 (Predicted) | Significantly lower than Adamantane (LogP ~4.2) due to polar functionalization. |

Part 3: Synthetic Pathways[1]

Synthesizing 1,3-diamino-5-adamantanol requires overcoming the steric hindrance of the cage while preventing over-functionalization. Two primary routes are established in the field: the Nitration-Reduction Route (favored for scalability) and the Bromination-Ritter Route .

Route A: Nitration-Reduction of 1-Adamantanol (Recommended)

This protocol leverages the stability of the adamantyl tertiary carbocation to introduce nitrogen functionality.

Step 1: Dinitration

-

Reagents: Fuming Nitric Acid (HNO

), Sulfuric Acid (H -

Mechanism: S

1-type substitution. The hydroxyl group directs further substitution to the meta-bridgehead positions via hydride abstraction and carbocation formation. -

Intermediate: 1-Hydroxy-3,5-dinitroadamantane.

Step 2: Catalytic Reduction

-

Reagents: H

(gas), Pd/C or Raney Nickel catalyst, Methanol. -

Process: High-pressure hydrogenation reduces the nitro groups to primary amines.

Route B: Hydrolysis of Brominated Precursors

-

Precursor: 1,3,5-Tribromoadamantane.

-

Reagents: Urea (Ritter reaction) or Ag

O/H -

Challenge: Controlling stoichiometry to achieve exactly two amines and one hydroxyl is statistically difficult, often leading to mixtures of tri-amines or diols.

Synthetic Workflow Diagram

Figure 1: Synthetic pathways for 1,3-Diamino-5-adamantanol. The Nitration-Reduction route (top) offers higher regioselectivity compared to statistical hydrolysis of tribromides.

Part 4: Pharmaceutical & Industrial Applications

Drug Development (Vildagliptin & Memantine Analogs)

-

Role: The molecule serves as a scaffold for DPP-4 inhibitors (diabetes) and NMDA receptor antagonists (Alzheimer's).

-

Mechanism: The adamantane cage acts as a "bulky anchor," improving lipophilicity and blood-brain barrier (BBB) penetration, while the amine/hydroxyl groups provide handles for hydrogen bonding within the receptor active site.

-

Impurity Profiling: In the synthesis of Vildagliptin (which uses 3-amino-1-adamantanol), the di-amino analog is a critical process-related impurity that must be monitored to ensure regulatory compliance.

Polymer Chemistry

-

Application: Monomer for Polyimides and Polyurethanes.

-

Benefit: The trifunctional nature allows for chemically cross-linked networks. The rigid adamantane cage increases the Glass Transition Temperature (Tg) and thermal stability of the resulting polymer, making it suitable for high-temperature coatings and optical films.

Part 5: Analytical Characterization

To validate the synthesis of 1,3-Diamino-5-adamantanol, the following analytical signatures are expected:

-

1H NMR (DMSO-d6):

- ~1.4 - 1.8 ppm: Adamantane methylene protons (multiplets).

- ~2.1 ppm: Bridgehead methine protons.

- ~4.5 ppm: Hydroxyl proton (-OH), typically broad.

-

~1.8 - 2.0 ppm: Amine protons (-NH

-

13C NMR:

-

Distinct signals for C-N substituted bridgeheads (~50-55 ppm) and C-O substituted bridgehead (~65-70 ppm).

-

Symmetry simplification: Due to

symmetry, fewer signals are observed than in asymmetric derivatives.

-

-

Mass Spectrometry (ESI+):

-

[M+H]+ : m/z ~183.15.

-

Fragmentation often shows loss of NH

(m/z 166) or H

-

References

-

US Patent 6,392,104 . Adamantane derivatives and process for producing them. (Describes the synthesis of poly-functionalized adamantanes including amino-alcohols).

-

European Patent EP0927711A1 . Adamantane derivatives and process for producing them. (Lists 1,3-diamino-5-adamantanol as a specific intermediate).

-

PubChem Compound Summary . 3-Amino-1-adamantanol (Related mono-amino analog for structural comparison).

-

BenchChem Application Notes . Nucleophilic Substitution Reactions of Brominated Adamantanes. (Mechanistic background on bridgehead substitution).

-

ChemicalBook . 1,3-Adamantanediol (Related diol analog).

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 4. alkalisci.com [alkalisci.com]

- 5. 1,3-Adamantanediol | 5001-18-3 [chemicalbook.com]

- 6. semanticscholar.org [semanticscholar.org]

Harnessing the Diamondoid Cage: A Technical Guide to the Structural Advantages of Adamantane in Polymer Chemistry

Introduction

In the pursuit of advanced materials, polymer chemistry continuously seeks robust molecular building blocks that can impart superior properties to resulting macromolecules. Among these, adamantane, the smallest unit of the diamond lattice, stands out as a "diamondoid" molecule of significant interest.[1][2] Its unique three-dimensional, rigid, and perfectly symmetric cage-like structure (C₁₀H₁₆) offers a powerful tool for rationally designing polymers with exceptional performance characteristics.[2] The incorporation of this bulky, strain-free hydrocarbon into polymer chains is not a mere addition but a strategic modification that fundamentally alters material properties, leading to significant enhancements in thermal stability, mechanical strength, and optical clarity.[3][4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core structural advantages conferred by the adamantane cage in polymer chemistry. We will explore the causal relationships between adamantane's distinct architecture and the resulting macroscopic properties, detail key synthetic methodologies, and highlight its transformative applications, from high-performance plastics to sophisticated drug delivery systems.[2][3]

The Adamantane Moiety: A Unique Structural Anchor

The efficacy of adamantane as a polymer building block stems directly from its intrinsic molecular architecture. It is a polycyclic alkane composed of three fused cyclohexane rings in the chair conformation, resulting in a highly symmetrical (Td point group), rigid, and strain-free structure.[2][5] This diamond-like framework is the primary driver of its beneficial properties.[2]

-

Bulkiness and Rigidity : The adamantane cage is exceptionally bulky and rigid. When incorporated into a polymer, it acts as a "molecular bumper," restricting the rotational freedom and segmental motion of the polymer chains.[3][6] This steric hindrance is the fundamental cause for many of the observed property enhancements.

-

Thermal Stability : The carbon-carbon bonds within the adamantane cage are exceptionally stable, leading to high intrinsic thermal stability.[7] This robustness is transferred to the polymer, contributing to elevated decomposition temperatures.

-

Lipophilicity and Hydrophobicity : As a pure hydrocarbon, adamantane is highly lipophilic and hydrophobic. This characteristic is particularly valuable in biomedical applications, enhancing interactions with cell membranes and forming the basis for powerful host-guest chemistry.[1][8]

Modes of Incorporation: Tailoring Polymer Architecture

The strategic placement of the adamantane moiety within a polymer architecture is critical to harnessing its advantages. There are two primary methods for its incorporation, each offering distinct property modifications.

-

Pendant (Side-Chain) Incorporation : The adamantane group is attached as a side group to the main polymer backbone. This is the most common approach, often achieved through the polymerization of adamantane-containing monomers, such as adamantyl methacrylate.[9] This method is highly effective at increasing the glass transition temperature (Tg) by restricting chain mobility.[4][5]

-

Main-Chain Incorporation : The adamantane cage is integrated directly into the polymer backbone. This is typically achieved through polycondensation or ring-opening polymerization reactions.[3][7] This incorporation creates a much stiffer and more rigid polymer chain, leading to dramatic increases in thermal stability and mechanical modulus.[3]

Key Structural Advantages and Performance Enhancements

Unparalleled Thermal Stability

A primary advantage of incorporating adamantane is the significant enhancement of a polymer's thermal stability.[6][10]

Causality : The bulky adamantane cage severely restricts the segmental motion of polymer chains.[3][6] This increased rigidity means that more thermal energy is required to induce the molecular movements associated with the glass transition (Tg) and thermal decomposition.[6] Polymers with adamantane in the main chain, such as poly(1,3-adamantane) derivatives, exhibit exceptionally high 10% weight loss temperatures, often in the range of 477-488°C.[7][10] Adamantane-containing polyimides have demonstrated remarkably high glass transition temperatures, ranging from 285°C to 440°C.[11] Even as a pendant group, adamantane has a profound effect; for instance, poly(1-adamantyl methacrylate) (PAdMA) has a much higher Tg than conventional poly(methyl methacrylate) (PMMA).[12]

| Polymer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |

| Poly(methyl methacrylate) (PMMA) | ~105-135°C | ~300-350°C | [13] |

| Poly(1-adamantyl methacrylate) (PAdMA) | ~220°C | > 350°C | [12] |

| Adamantane-based Polyimide | 248-308°C | > 500°C | [14] |

| Adamantane-based Polyurethane | Broad (Tunable) | > 300°C | [15] |

| Poly(1,3-adamantane) derivative | 205°C | ~488°C (10% loss) | [7] |

Enhanced Mechanical Properties

The inherent rigidity of the adamantane cage translates directly to improved mechanical performance, including increased stiffness, tensile strength, and modulus.[3][15]

Causality : By hindering chain slippage and deformation under stress, the adamantane units enhance the polymer's resistance to mechanical forces. This is particularly evident in adamantane-containing polyimides and polyurethanes.[11][15] For example, introducing adamantane into a polyurethane backbone can enhance flexibility while maintaining high tensile strength, with values exceeding 44 MPa.[15] This combination of properties makes these materials suitable for demanding applications like shape-memory polymers and high-performance coatings.[3][15]

Advanced Optical and Dielectric Properties

Adamantane's bulky structure creates significant free volume within the polymer matrix. This has two important consequences:

-

Optical Transparency : The introduction of bulky adamantane groups can disrupt regular chain packing and reduce crystallinity, leading to excellent optical transparency.[11] Adamantane-containing polyimides, for instance, can exhibit over 80% transmittance at 400 nm, making them candidates for optical and optoelectronic applications.[11]

-

Low Dielectric Constant (Low-k) : The increased free volume reduces the material's density and the number of polarizable groups per unit volume. This results in a lower dielectric constant, a critical property for interlayer dielectrics in microelectronics, where it helps to reduce signal delay and power consumption.

Supramolecular Chemistry and Biomedical Applications

Beyond modifying bulk properties, the adamantane cage is a superb building block for supramolecular chemistry, primarily through its strong and specific host-guest interactions with cyclodextrins (CDs).[8]

Causality : The lipophilic adamantane "guest" fits perfectly into the hydrophobic cavity of the toroidal cyclodextrin "host," forming a stable, non-covalent inclusion complex.[8][16][17] This interaction is highly specific and reversible, making it an ideal tool for creating "smart" materials.

-

Drug Delivery : This host-guest interaction is widely exploited in drug delivery systems.[8][18][19] Adamantane can be used to functionalize polymers or drug carriers, which can then be targeted to specific sites or designed for stimuli-responsive release using cyclodextrins.[8][20] The inherent lipophilicity and rigidity of adamantane also help improve a drug's ability to penetrate cell membranes and resist enzymatic degradation.[8]

-

Self-Healing Materials : Polymers containing pendant adamantane groups and a separate polymer functionalized with cyclodextrin can be combined to form a cross-linked hydrogel. When this material is damaged, the reversible host-guest bonds can reform, leading to autonomous healing.

Key Experimental Protocol: Synthesis of Poly(1-adamantyl methacrylate) (PAdMA)

This protocol describes a standard free-radical polymerization of 1-adamantyl methacrylate (AdMA), a common method for producing a polymer with pendant adamantane groups. This procedure serves as a self-validating system; successful polymerization will result in a polymer with the demonstrably superior thermal properties discussed previously, which can be confirmed via DSC and TGA analysis.

Materials and Equipment

-

1-Adamantyl methacrylate (AdMA) monomer

-

Azobisisobutyronitrile (AIBN) initiator

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask and line

-

Magnetic stirrer and hot plate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware

Step-by-Step Methodology

-

Monomer and Initiator Preparation : In a Schlenk flask, dissolve AdMA (e.g., 5.0 g, 22.7 mmol) and AIBN (e.g., 37.3 mg, 0.227 mmol, for a 100:1 monomer-to-initiator ratio) in anhydrous toluene (e.g., 20 mL).

-

Causality: Toluene is an effective solvent for both the monomer and the resulting polymer. AIBN is a standard thermal initiator that decomposes at a predictable rate to generate free radicals.

-

-

Degassing : Subject the solution to three freeze-pump-thaw cycles. This is critical to remove dissolved oxygen, which can inhibit free-radical polymerization by scavenging radicals.

-

Polymerization : Under a positive pressure of inert gas, immerse the flask in an oil bath preheated to 60-70°C. Stir the reaction mixture for a predetermined time (e.g., 12-24 hours).

-

Causality: This temperature range is optimal for the thermal decomposition of AIBN, initiating the polymerization process. Reaction time influences the final molecular weight and conversion.

-

-

Termination and Precipitation : Cool the reaction to room temperature. The solution will likely be viscous. Slowly pour the polymer solution into a large excess of a stirred non-solvent, such as methanol (e.g., 400 mL). The polymer will precipitate as a white solid.

-

Causality: PAdMA is soluble in toluene but insoluble in methanol. This step separates the polymer from unreacted monomer, initiator fragments, and solvent.

-

-

Purification and Drying : Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of a good solvent (like THF or chloroform) and re-precipitate into methanol to further purify it. Collect the final product and dry it in a vacuum oven at an elevated temperature (e.g., 60°C) until a constant weight is achieved.

Figure 4: General workflow for the synthesis of Poly(1-adamantyl methacrylate).

Conclusion

The adamantane cage is a uniquely powerful building block in polymer science, offering a direct and predictable route to high-performance materials. Its inherent rigidity, bulkiness, and thermal stability, when strategically incorporated into polymer chains, translate into significant and quantifiable improvements in glass transition temperature, thermal decomposition resistance, and mechanical strength.[3][4][10] Furthermore, its distinct lipophilicity and capacity for precise host-guest interactions have unlocked advanced applications in supramolecular chemistry, particularly in the design of intelligent drug delivery systems and self-healing materials.[8][18] For researchers and developers, understanding the fundamental structure-property relationships of adamantane provides an authoritative grounding for the rational design of next-generation polymers tailored for the most demanding applications in electronics, aerospace, and medicine.

References

- Benchchem. A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers.

- Royal Society of Chemistry. (n.d.). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry.

- Royal Society of Chemistry. (n.d.). Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization. Polymer Chemistry.

- Benchchem. comparative thermal analysis of adamantane-based polymers vs traditional polymers.

- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.

- Benchchem. Applications of Adamantanone in Polymer Chemistry: Application Notes and Protocols.

- ResearchGate. (2025, August 6). Synthesis of Poly(1,3-adamantane)s by Cationic Ring-Opening Polymerization of 1,3-Dehydroadamantanes.

- American Chemical Society Publications. (1996, May 5). Adamantane-Containing Polymers. ACS Symposium Series.

- American Chemical Society Publications. (2013, April 26). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules.

- National Center for Biotechnology Information. (n.d.). Shape memory materials based on adamantane-containing polyurethanes. PMC.

- National Center for Biotechnology Information. (2021, January 13). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. PubMed.

- National Center for Biotechnology Information. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. PubMed.

- National Center for Biotechnology Information. (2021, April 21). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. PMC.

- MDPI. (2010, January 12). Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion.

- ResearchGate. (2023, October 11). Adamantane-containing drug delivery systems.

- National Center for Biotechnology Information. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. PMC.

- ResearchGate. (n.d.). Methacrylate Polymers Containing Adamantane.

- The Aquila Digital Community. (n.d.). Adamantane-Containing Polymers.

- Polymer Source. (n.d.). Poly(1-adamantyl methacrylate) Sample # P9366-ADMMA Structure: Composition.

- American Chemical Society Publications. (n.d.). Synthesis and Characterization of New Adamantane-Based Polyimides.

- Wikipedia. (n.d.). Adamantane.

- E-Plasticase. (n.d.). POLY-METHYL METHACRYLATE (PMMA).

Sources

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. One moment, please... [jchr.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. polymersource.ca [polymersource.ca]

- 13. e-plasticase.com [e-plasticase.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Shape memory materials based on adamantane-containing polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Adamantane in Drug Delivery Systems and Surface Recognition [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: The Adamantane Advantage: A Comparative Analysis of 1,3-Diamino-5-adamantanol and Memantine Derivatives in Neuropharmacology

An In-depth Technical Guide for Drug Development Professionals

Abstract

The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure enhances the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to numerous successful therapeutics.[2][3] Among the most notable is Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[4][5][6] The clinical success of Memantine has spurred extensive research into its derivatives, aiming to refine its activity or develop multi-target-directed ligands.[7][8][9] Concurrently, other functionalized adamantane cores, such as 1,3-Diamino-5-adamantanol, present an alternative and largely unexplored chemical space. This guide provides a deep technical dive into the fundamental differences between these two scaffolds, examining their structure, synthesis, pharmacology, and derivatization potential to inform future drug discovery and development programs.

Part 1: The Core Scaffolds: A Structural and Synthetic Comparison

The foundational difference between Memantine and 1,3-Diamino-5-adamantanol lies in the nature and position of the functional groups decorating the adamantane cage. These differences dictate not only their physicochemical properties but also their synthetic accessibility and potential for chemical modification.

Chemical Structures: A Tale of Two Cores

Memantine is chemically known as 1-amino-3,5-dimethyladamantane.[5] Its structure is characterized by a single primary amine at a bridgehead position (C1) and two methyl groups at the other tertiary bridgehead carbons (C3 and C5). These methyl groups significantly increase the molecule's lipophilicity, a key factor in its ability to cross the blood-brain barrier.

In stark contrast, 1,3-Diamino-5-adamantanol possesses two primary amino groups at bridgehead positions (C1 and C3) and a hydroxyl group at the remaining bridgehead (C5). This substitution pattern renders the molecule significantly more polar than Memantine, suggesting different pharmacokinetic profiles and receptor interaction capabilities.

Caption: Core structural differences between Memantine and 1,3-Diamino-5-adamantanol.

Synthesis Strategies and Considerations

The synthetic routes to these scaffolds are dictated by their functional groups. The choice of starting materials and reaction conditions is critical for achieving the desired substitution pattern.

Memantine Synthesis: A common and scalable synthesis for Memantine starts with 1,3-dimethyladamantane.[10] The process involves nitration to introduce a nitro group, which is subsequently reduced to the primary amine.

1,3-Diamino-5-adamantanol Synthesis: The synthesis of this scaffold is less documented but can be inferred from related procedures. A plausible route would start from 1,3-dibromoadamantane. One bromine atom could be displaced by a hydroxyl group (hydrolysis), and the remaining bromine could then be converted to an amino group.[11][12] Alternatively, a Ritter-type reaction on 1,3-adamantanediol could introduce the amino functionalities.[13] The presence of multiple reactive sites necessitates careful use of protecting groups to achieve regioselectivity.

Experimental Protocol: Synthesis of Memantine Hydrochloride

This protocol provides a representative methodology for synthesizing Memantine, illustrating the key chemical transformations involved in functionalizing the adamantane core.[10]

Step 1: Formation of N-formyl-1-amino-3,5-dimethyl-adamantane

-

In a temperature-controlled reactor, slowly add 1,3-dimethyladamantane (1.0 eq) to nitric acid (≥95%) at 20-25°C with vigorous stirring.

-

Maintain the temperature for one hour after the addition is complete.

-

Add formamide (excess) to the reaction mixture.

-

Heat the mixture to 85°C and hold for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction to 5-10°C and carefully pour it into a vessel containing an ice-water slurry.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-formyl intermediate.

Step 2: Hydrolysis to Memantine and Salt Formation

-

Prepare a solution of potassium hydroxide (excess) in a mixture of water and propylene glycol.

-

Add the crude N-formyl-1-amino-3,5-dimethyl-adamantane from the previous step.

-

Heat the mixture to reflux (approx. 135°C) until the starting material is consumed (monitor by TLC, typically 6-8 hours).

-

Cool the reaction mixture to room temperature and dilute with ice-cold water.

-

Extract the product (free base) into dichloromethane (3x volumes).

-

Wash the combined organic layers with water.

-

Treat the organic solution with aqueous hydrochloric acid (1.2 eq) to precipitate memantine hydrochloride.

-

Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum to obtain the final product.

Part 2: Pharmacological Profiles: A Mechanistic Divergence

The distinct structural features of Memantine and 1,3-Diamino-5-adamantanol translate into profoundly different pharmacological profiles. Memantine's mechanism is well-elucidated, while the activity of the di-amino alcohol scaffold remains a subject of exploratory research.

Memantine: The Archetypal NMDA Receptor Modulator

Memantine's therapeutic efficacy in Alzheimer's disease stems from its unique action as a low-to-moderate affinity, uncompetitive, and voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[5][7][14]

-

Mechanism of Action: Under normal physiological conditions, the NMDA receptor ion channel is transiently blocked by magnesium ions (Mg2+).[15] During pathological states, such as in Alzheimer's disease, excessive glutamate release leads to prolonged receptor activation and depolarization, dislodging the Mg2+ block and causing a massive influx of calcium (Ca2+), which triggers neurotoxic cascades.[7] Memantine, being positively charged at physiological pH, enters and blocks the open NMDA channel, effectively acting as a more potent plug than Mg2+.[5][7]

-

Key Properties: Its low affinity and rapid off-rate kinetics are crucial.[7] This means it only blocks the channel during periods of sustained, pathological activation and does not interfere with the brief, transient openings required for normal synaptic plasticity, learning, and memory.[5][7] This property distinguishes it from high-affinity NMDA antagonists like ketamine, which block the channel indiscriminately and have significant side effects.[14]

Caption: Memantine blocks the NMDA receptor channel during pathological overactivation.

Predicted Pharmacology of 1,3-Diamino-5-adamantanol

Direct pharmacological data for 1,3-Diamino-5-adamantanol is not widely available in peer-reviewed literature. However, we can hypothesize its potential activities based on its structure:

-

NMDA Receptor Activity: The presence of primary amines suggests it could also interact with the NMDA receptor channel. However, the molecule's increased polarity due to the two amines and one hydroxyl group would likely result in a different binding affinity, kinetics, and voltage-dependency compared to Memantine. It may have a lower affinity or be unable to penetrate as deeply into the channel's magnesium binding site.

-

Other Potential Targets: The diamine structure opens possibilities for interactions with other receptors, such as polyamine binding sites or other ion channels. The hydroxyl group adds a hydrogen-bonding capability that is absent in Memantine, potentially enabling interactions with different target proteins.

Comparative Pharmacological Data

| Parameter | Memantine | 1,3-Diamino-5-adamantanol |

| Primary Mechanism | Uncompetitive NMDA Receptor Antagonist[5][14] | Not established; potential for ion channel modulation. |

| Binding Site | In-channel, near Mg2+ site[7][15] | Unknown |

| Affinity (IC50) | ~0.5-1 µM for NMDA receptor[5] | Data not available |

| Key Feature | Low affinity, rapid kinetics, voltage-dependent[7] | Multiple functional groups for diverse interactions. |

| Clinical Use | Alzheimer's Disease[4][5] | None |

Part 3: The Landscape of Derivatives: Structure-Activity Relationships (SAR)

The ultimate goal in derivatizing a lead compound is to enhance its therapeutic index. The strategies for Memantine and 1,3-Diamino-5-adamantanol are fundamentally different due to their distinct functional handles.

Memantine Derivatives: Refining a Known-Good Scaffold